

RO2468 in the Landscape of Second-Generation MDM2 Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: RO 2468

Cat. No.: B10776104

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the second-generation MDM2 inhibitor RO2468 with other notable inhibitors in its class, supported by preclinical experimental data. The focus is on providing a clear, data-driven comparison to aid in the evaluation and selection of compounds for further investigation.

The development of small-molecule inhibitors targeting the interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor p53 represents a promising therapeutic strategy for cancers harboring wild-type p53.[1][2] By disrupting this interaction, these inhibitors can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells.[2] Second-generation MDM2 inhibitors have been developed to improve upon the potency, selectivity, and pharmacokinetic properties of earlier compounds. This guide focuses on RO2468 and compares its preclinical profile with other key second-generation inhibitors: AMG-232 (Navtemadlin/KRT-232), Siremadlin (HDM201), and Alrizomadlin (APG-115).

Quantitative Comparison of Preclinical Performance

The following tables summarize the key preclinical data for RO2468 and its comparators, focusing on binding affinity, cellular potency, and in vivo efficacy.

Table 1: MDM2 Binding Affinity

Compound	Assay Type	IC50 (nM)	Reference
RO2468	HTRF	6	[2]
AMG-232	TR-FRET	0.6	[3]
Siremadlin (HDM201)	Biochemical	pM range	[4]
Alrizomadlin (APG-115)	Not Specified	3.8 ± 1.1	[5]

Table 2: Cellular Potency in p53 Wild-Type Cancer Cell Lines

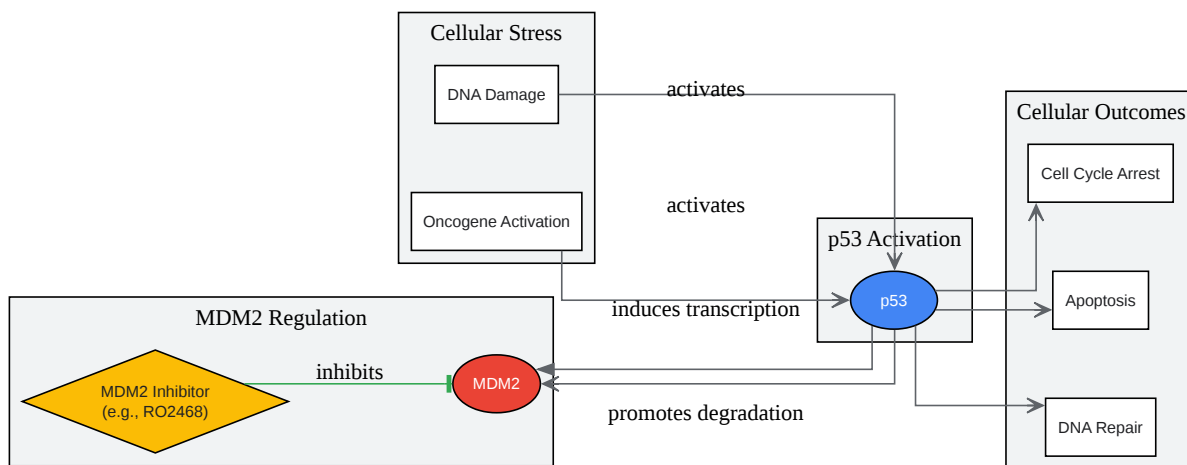
Compound	Cell Line	Assay Type	IC50 (nM)	Reference
RO2468	SJSA-1 (Osteosarcoma)	MTT	9	[2]
AMG-232	SJSA-1 (Osteosarcoma)	Cell Proliferation	9.4	[6]
HCT116 (Colon)	Cell Proliferation	23.8	[6]	
Siremadlin (HDM201)	Various	Not Specified	Nanomolar	[7]
Alrizomadlin (APG-115)	MP41 (Uveal Melanoma)	Antiproliferation	151-1857	[8]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Compound	Tumor Model	Dosing	Outcome	Reference
RO2468	SJSA-1 (Osteosarcoma)	10 mg/kg, oral, daily	Tumor regression	[2]
AMG-232	SJSA-1 (Osteosarcoma)	75 mg/kg, oral, daily	Complete and durable tumor regression	[6]
Siremadlin (HDM201)	Multiple	Various	Tumor regression	[4]
Alrizomadlin (APG-115)	MP41 (Uveal Melanoma)	25, 50, 100 mg/kg	Dose-dependent tumor growth inhibition	[8]

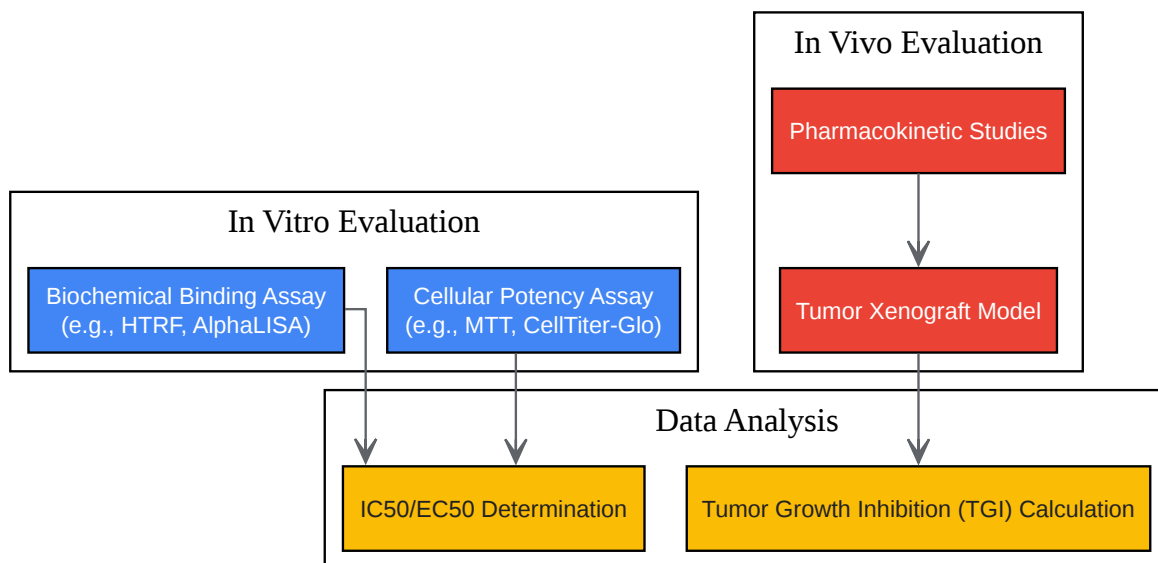
Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the p53-MDM2 signaling pathway and a general workflow for preclinical evaluation.



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Diagram 1: p53-MDM2 signaling pathway and the mechanism of action of MDM2 inhibitors.



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